2-methoxy-N-(2-oxoindolin-5-yl)benzamide
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Overview
Description
2-methoxy-N-(2-oxoindolin-5-yl)benzamide is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are involved in various biological activities, making indole derivatives valuable for treatment development .
Mode of Action
Indole derivatives are known to interact with their targets, leading to a range of biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to be involved in both extrinsic and intrinsic pathways of the apoptotic machine . Caspase-3, known as the executioner caspase, is one of the key enzymes regulating apoptosis responses .
Result of Action
Certain indole derivatives have shown notable cytotoxicity toward human cancer cell lines . They have been found to accumulate cells in the S phase and substantially induce late cellular apoptosis .
Biochemical Analysis
Biochemical Properties
Indole derivatives, including 2-methoxy-N-(2-oxoindolin-5-yl)benzamide, have been found to bind with high affinity to multiple receptors, making them useful in developing new derivatives . They possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Cellular Effects
The effects of this compound on cells are not yet fully understood. Similar indole derivatives have shown notable cytotoxicity toward various human cancer cell lines . They have been observed to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The exact molecular mechanism of this compound is not yet fully elucidated. It is known that indole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
The synthesis of 2-methoxy-N-(2-oxoindolin-5-yl)benzamide typically involves the reaction of 2-methoxybenzoic acid with 2-oxoindoline-5-carboxylic acid. The reaction is carried out under specific conditions to ensure the formation of the desired product. The synthetic route can be summarized as follows:
Starting Materials: 2-methoxybenzoic acid and 2-oxoindoline-5-carboxylic acid.
Reaction Conditions: The reaction is typically carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Procedure: The starting materials are dissolved in an appropriate solvent, such as dichloromethane, and the coupling agent and catalyst are added. The reaction mixture is stirred at room temperature for several hours until the reaction is complete.
Purification: The crude product is purified using column chromatography to obtain the pure this compound.
Chemical Reactions Analysis
2-methoxy-N-(2-oxoindolin-5-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the methoxy group, using reagents like halogens or nucleophiles.
Hydrolysis: Hydrolysis of the amide bond can be achieved using acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has shown potential as an inhibitor of certain enzymes and proteins, making it a valuable tool in biochemical studies.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Comparison with Similar Compounds
2-methoxy-N-(2-oxoindolin-5-yl)benzamide can be compared with other indole derivatives, such as:
2-oxoindoline-based acetohydrazides: These compounds have shown similar anticancer properties and are used in the development of novel anticancer agents.
Indole-3-acetic acid: A plant hormone with diverse biological activities, including growth regulation and stress response.
Indole-2-carboxylates: These compounds have been studied for their antiviral and antimicrobial properties.
The uniqueness of this compound lies in its specific chemical structure, which allows it to interact with a distinct set of molecular targets and pathways, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
2-methoxy-N-(2-oxo-1,3-dihydroindol-5-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c1-21-14-5-3-2-4-12(14)16(20)17-11-6-7-13-10(8-11)9-15(19)18-13/h2-8H,9H2,1H3,(H,17,20)(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLPOFERZCHZXLY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)NC(=O)C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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